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Compound of Interest

Compound Name: 5-Dodecanol

Cat. No.: B157926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Dodecanol, a secondary alcohol with applications in various fields of chemical research and

development. Due to the limited availability of public experimental spectra for 5-Dodecanol,
this guide combines predicted data with established spectroscopic principles for analogous

compounds to offer a robust analytical profile. The information herein is intended to assist

researchers in compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 5-Dodecanol.

Note: The following NMR data are predicted using computational algorithms and may vary

slightly from experimental values.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 5-Dodecanol shows distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

electronegativity of the hydroxyl group and the surrounding alkyl chain.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Integration

H-5 (CH-OH) 3.6 - 3.7 Multiplet 1H

OH 1.5 - 2.5 (variable) Singlet (broad) 1H

H-4, H-6 (CH₂) 1.4 - 1.5 Multiplet 4H

H-1 (CH₃) 0.8 - 0.9 Triplet 3H

H-12 (CH₃) 0.8 - 0.9 Triplet 3H

Other CH₂ 1.2 - 1.4 Multiplet 14H

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum for 5-Dodecanol provides information on the number of

unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm)

C-5 (CH-OH) 71 - 73

C-4, C-6 37 - 39

C-3, C-7 25 - 27

C-2, C-8 31 - 33

C-1, C-12 14 - 15

Other CH₂ 22 - 32

Infrared (IR) Spectroscopy
The IR spectrum of 5-Dodecanol is expected to exhibit characteristic absorption bands for the

hydroxyl functional group and the alkyl chain.
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Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Description

O-H Stretch 3200 - 3600 Strong, Broad
Hydrogen-bonded

hydroxyl group

C-H Stretch (sp³) 2850 - 3000 Strong Aliphatic C-H bonds

C-O Stretch 1050 - 1150 Medium to Strong
Secondary alcohol C-

O bond

C-H Bend 1375 and 1465 Medium Alkyl groups

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 5-Dodecanol is expected to produce a molecular ion

peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is dictated by

the stability of the resulting carbocations.

m/z Proposed Fragment Ion Fragmentation Pathway

186 [C₁₂H₂₆O]⁺ Molecular Ion (M⁺)

168 [C₁₂H₂₄]⁺ Loss of H₂O (M-18)

129 [C₉H₁₇]⁺ Alpha-cleavage (loss of C₃H₇)

87 [C₅H₁₁O]⁺ Alpha-cleavage (loss of C₇H₁₅)

73 [C₄H₉O]⁺ Alpha-cleavage (loss of C₈H₁₇)

59 [C₃H₇O]⁺ Fragmentation of larger ions

45 [C₂H₅O]⁺ Fragmentation of larger ions

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid alcohol like 5-Dodecanol.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 5-Dodecanol in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (0-

220 ppm) is used, and a significantly larger number of scans is required due to the low

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a drop of 5-Dodecanol between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Record a background spectrum of the empty salt plates or clean ATR

crystal. Then, record the sample spectrum. Typically, spectra are collected over a range of

4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 5-Dodecanol in a volatile organic solvent

such as methanol or dichloromethane.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is

commonly used for volatile compounds like 5-Dodecanol.

Gas Chromatography (GC): Inject a small volume of the sample solution into the GC inlet.

The compound is vaporized and separated from the solvent and any impurities on a capillary

column.

Mass Spectrometry (MS): As 5-Dodecanol elutes from the GC column, it enters the ion

source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for

fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a

mass analyzer and detected.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The fragmentation pattern is analyzed to determine the molecular weight and structure of the

compound.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical sample like 5-Dodecanol.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Fragmentation of 5-Dodecanol
This diagram illustrates the primary predicted fragmentation pathways for 5-Dodecanol in an

electron ionization mass spectrometer.
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Predicted Mass Fragmentation of 5-Dodecanol

Predicted Mass Fragmentation of 5-Dodecanol
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Caption: Key fragmentation pathways of 5-Dodecanol in MS.

To cite this document: BenchChem. [Spectroscopic Data for 5-Dodecanol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157926#spectroscopic-data-for-5-dodecanol-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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